molecular formula C19H21ClN2O4S B2420006 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide CAS No. 946344-25-8

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide

Katalognummer: B2420006
CAS-Nummer: 946344-25-8
Molekulargewicht: 408.9
InChI-Schlüssel: UKIZTEZQGMAJGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-2-26-16-7-4-14(5-8-16)12-19(23)21-15-6-9-17(20)18(13-15)22-10-3-11-27(22,24)25/h4-9,13H,2-3,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIZTEZQGMAJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound that belongs to the class of thiazolidine derivatives. Its unique structural features and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is C18H20ClN3O4SC_{18}H_{20}ClN_{3}O_{4}S, with a molecular weight of approximately 425.9 g/mol. The compound features several critical components:

ComponentDescription
Chloro-substituted phenyl group Enhances reactivity and biological activity
Dioxidoisothiazolidin ring Contributes to unique pharmacological properties
Ethoxyphenylacetamide moiety Provides additional functional interactions

The mechanism of action for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that thiazolidine derivatives possess antimicrobial properties, which may extend to this compound.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects through the induction of apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells (MCF-7 line), suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of this compound against several bacterial strains. The findings revealed that it exhibited considerable inhibitory effects against Gram-positive bacteria, highlighting its potential as an antibacterial agent.

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

The synthesis of structurally related acetamides typically involves refluxing intermediates with acetic anhydride, followed by crystallization. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide was synthesized by refluxing sulfonamide derivatives with acetic anhydride, yielding crystals after slow evaporation in ethanol . Key factors include:

  • Reaction stoichiometry : Precise molar ratios (e.g., 10 mmol sulfonamide to 10 mL acetic anhydride) to avoid side reactions.
  • Crystallization conditions : Slow evaporation in ethanol promotes single-crystal growth, critical for structural validation.
  • Purification : Washing with cold water removes unreacted reagents, as seen in similar protocols .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL, SHELXS) is widely used for refinement, even for complex sulfonamide and acetamide derivatives. For instance:

  • Bond geometry : Normal ranges for C–H (0.95 Å) and torsion angles (e.g., nitro group twist: -16.7° to 160.9°) validate molecular conformation .
  • Intermolecular interactions : Centrosymmetric head-to-tail hydrogen bonds (e.g., C–H···O) stabilize crystal packing .
  • Refinement protocols : Riding models for H atoms (Uiso(H) = 1.2 Ueq(C)) ensure accurate thermal parameter assignments .

Advanced Research Questions

Q. How do tautomeric equilibria or conformational dynamics affect this compound’s reactivity?

Tautomerism in acetamide derivatives can arise from intramolecular hydrogen bonding or electronic effects. For example:

  • Thiazolidinone-acetamide hybrids : A 1:1 tautomeric ratio between imino and amino forms was observed in solution via <sup>1</sup>H NMR, influenced by solvent polarity and substituent electronegativity .
  • Crystallographic vs. solution states : Planar vs. twisted conformations (e.g., nitro group deviations in crystal structures) may differ from solution dynamics .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Electronic effects : Electron-withdrawing groups (e.g., -SO2, -Cl) enhance hydrogen-bonding capacity, affecting receptor binding. Compare bioactivity of N-(4-hydroxyphenyl)-2-(1,1,3-trioxobenzothiazolyl)acetamide (IC50 values) with analogs lacking sulfone groups .
  • Experimental controls : Use standardized assays (e.g., enzyme inhibition under identical pH/temperature) to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives with improved properties?

  • Docking studies : Prioritize derivatives with substituents (e.g., 4-ethoxyphenyl) that enhance π-π stacking or hydrophobic interactions.
  • DFT calculations : Predict tautomer stability (e.g., Gibbs free energy differences between imino/amino forms) to optimize synthetic routes .
  • ADMET profiling : Simulate metabolic pathways (e.g., cytochrome P450 interactions) to avoid toxic metabolites .

Methodological Guidance

Q. What safety protocols are critical for handling chlorinated acetamides?

  • Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact with corrosive intermediates (e.g., acetic anhydride) .
  • Ventilation : Fume hoods required during reflux to mitigate inhalation risks.
  • Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines .

Q. How can researchers validate purity and structural integrity post-synthesis?

  • Chromatography : HPLC with UV detection (λ = 254 nm) to resolve unreacted starting materials.
  • Spectroscopic validation :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 for carbons adjacent to electronegative atoms (e.g., Cl, S).
    • HRMS : Confirm molecular ions (e.g., [M+H]<sup>+</sup> for C19H20ClNO4S: calculated 410.08) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.